6-chloro-9-(2-fluorobenzyl)-9H-purine
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the chloro and fluorobenzyl moieties onto the purine scaffold. Researchers have explored various synthetic routes, such as nucleophilic aromatic substitution or transition-metal-catalyzed reactions. Detailed synthetic protocols can be found in the literature .
Molecular Structure Analysis
The molecular formula of 6-chloro-9-(2-fluorobenzyl)-9H-purine is C₁₄H₈ClFN₄ . Its three-dimensional structure reveals the spatial arrangement of atoms, bond angles, and bond lengths. Computational methods, X-ray crystallography, and NMR spectroscopy have been employed to elucidate its precise structure .
Chemical Reactions Analysis
This compound may participate in various chemical reactions due to its functional groups. Potential reactions include nucleophilic substitutions, oxidative processes, and cyclizations. Investigating its reactivity and stability is crucial for understanding its behavior in different environments .
Physical And Chemical Properties Analysis
Scientific Research Applications
Antiviral Activity
6-chloro-9-(2-fluorobenzyl)-9H-purine is a derivative of N6-benzyladenosine, which has been shown to have potent and selective antiviral effects on the replication of human enterovirus 71 . The fluorination of the benzyl group in N6-benzyladenosine significantly increased its antiviral activity and selectivity .
Synthesis of Fluorinated N6-Benzyladenosines
The compound can be used in the synthesis of fluorinated N6-benzyladenosines . These fluorinated derivatives have shown improved selectivity and potency compared to non-fluorinated counterparts .
Cytokinin Conjugates
6-chloro-9-(2-fluorobenzyl)-9H-purine can be used in the synthesis of cytokinin conjugates . Cytokinins are plant hormones that promote cell division and growth. The 9-substituted adenine-based cytokinin conjugates, both artificial and endogenous, have been found to have significant roles in plant growth and development .
Anti-Senescence Agents
Artificial cytokinin conjugates, which can be synthesized using 6-chloro-9-(2-fluorobenzyl)-9H-purine, have shown better anti-senescence properties compared to naturally occurring cytokinins . These compounds can potentially be used to delay the aging process in plants .
Stimulating Cell Division
Artificial cytokinin conjugates synthesized using 6-chloro-9-(2-fluorobenzyl)-9H-purine have been found to stimulate cell division more effectively than naturally occurring cytokinins . This property can be exploited in tissue culture and plant biotechnology .
Improving Stress Tolerance in Plants
Artificial cytokinin conjugates, which can be synthesized using 6-chloro-9-(2-fluorobenzyl)-9H-purine, have been found to improve stress tolerance in plants . This can potentially be used to develop crops that are more resistant to environmental stress .
Mechanism of Action
The biological activity of 6-chloro-9-(2-fluorobenzyl)-9H-purine remains an area of interest. Researchers have explored its potential as an antiviral, anticancer, or anti-inflammatory agent. Understanding its mode of action involves studying its interactions with cellular targets, such as enzymes or receptors .
properties
IUPAC Name |
6-chloro-9-[(2-fluorophenyl)methyl]purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN4/c13-11-10-12(16-6-15-11)18(7-17-10)5-8-3-1-2-4-9(8)14/h1-4,6-7H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMMUDTXVATRLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C2N=CN=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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